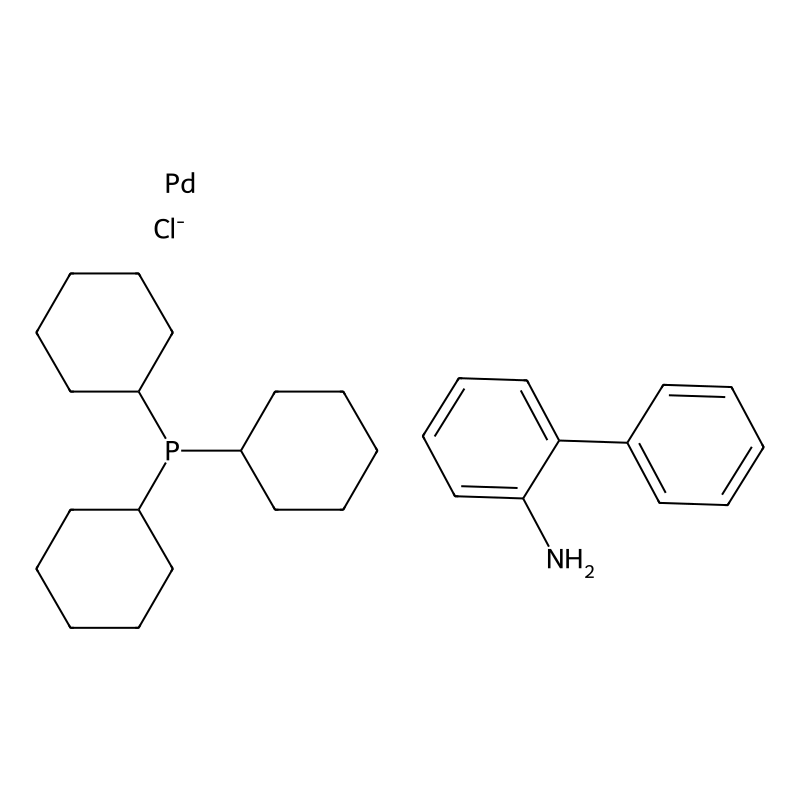

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a complex compound that features palladium as a central metal atom coordinated to various ligands, including 2-phenylaniline and tricyclohexylphosphane. This compound is primarily utilized in catalysis, particularly in cross-coupling reactions such as the Sonogashira reaction, which is essential for forming carbon-carbon bonds in organic synthesis.

The structure of this compound can be represented as follows:

- Palladium center: A transition metal known for its catalytic properties.

- 2-phenylaniline: An aromatic amine that serves as a ligand, contributing to the electronic properties of the complex.

- Tricyclohexylphosphane: A bulky phosphine ligand that stabilizes the palladium center and influences its reactivity.

Pd(DPA)(Cy3P)Cl catalysts function through a well-established catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps []. During the cycle, the palladium center changes oxidation states and facilitates bond formation between reaction partners.

- Toxicity: Diphenylamine can be toxic upon ingestion or inhalation []. Specific data for Pd(DPA)(Cy3P)Cl might not be readily available, but it's advisable to handle it with care following general laboratory safety protocols for metal complexes.

- Flammability: The organic components might pose some flammability risk.

- Reactivity: The catalyst can react with strong oxidizing or reducing agents.

- Catalyst in Cross-Coupling Reactions: Cross-coupling reactions are a fundamental tool in organic synthesis, allowing the formation of carbon-carbon bonds between two different organic molecules. PCy3-Pd-G2 acts as a catalyst in several cross-coupling reactions, including:

- Suzuki-Miyaura coupling: This reaction joins an organic boronic acid with an organic halide or pseudohalide .

- Sonogashira coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide .

- Negishi coupling: This reaction forms a carbon-carbon bond between an organic halide and an organozinc compound .

- Stille coupling: This reaction couples an organic tin reagent with an organic halide .

- Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide .

The specific mechanism of these reactions involves the palladium center activating the organic halide or pseudohalide, facilitating the bond formation with the other coupling partner .

- Advantages of PCy3-Pd-G2: Compared to other palladium catalysts, PCy3-Pd-G2 offers several advantages:

- High Activity: It exhibits high catalytic activity in various cross-coupling reactions, leading to efficient product formation .

- Broad Substrate Scope: The catalyst can be used with a wide range of substrates, making it a versatile tool for organic synthesis .

- Air and Moisture Stability: PCy3-Pd-G2 shows good stability towards air and moisture, simplifying handling in the laboratory setting .

- Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides to form substituted alkynes. The palladium complex acts as a catalyst, enabling the formation of carbon-carbon bonds under mild conditions .

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides, where palladium serves as a catalyst .

- Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes, facilitated by palladium catalysts .

The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves:

- Preparation of Palladium(II) Chloride: This can be achieved through the reaction of palladium metal with hydrochloric acid.

- Ligand Coordination: The addition of 2-phenylaniline and tricyclohexylphosphane to the palladium(II) chloride solution allows for the formation of the desired complex.

- Purification: The resulting compound can be purified using techniques such as recrystallization or chromatography .

This compound finds extensive applications in:

- Organic Synthesis: Used as a catalyst in various cross-coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development: Its ability to facilitate carbon-carbon bond formation makes it valuable in drug discovery and development processes.

- Material Science: Employed in the synthesis of organic materials and nanomaterials due to its catalytic properties .

Interaction studies involving Palladium;2-phenylaniline;tricyclohexylphosphane;chloride often focus on:

- Catalyst Performance: Evaluating how variations in ligand structure affect catalytic efficiency and selectivity in cross-coupling reactions.

- Toxicity Assessments: Investigating potential toxicological effects when used in biological systems, particularly regarding residual palladium in pharmaceutical products .

Palladium complexes share similarities with other metal complexes but exhibit unique properties due to their specific ligands and coordination environment. Here are some similar compounds:

| Compound Name | Key Features |

|---|---|

| Bis(tricyclohexylphosphine)palladium(II) Chloride | Similar phosphine ligand but different structure |

| Palladium(II) Acetate | Commonly used in catalysis, less bulky ligands |

| Tetrakis(triphenylphosphine)palladium(0) | More widely studied but less sterically hindered |

Uniqueness

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to its specific combination of sterically bulky phosphine ligands and an aromatic amine, which can enhance its catalytic properties and selectivity compared to other palladium complexes.